Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Lubricating and Anti-Adhesive Properties:

PEGMBE exhibits good lubricating properties, reducing friction between surfaces. This makes it useful in various research applications, such as:

PEGMBE also possesses anti-adhesive properties, preventing unwanted sticking of materials. This is beneficial in:

Solubility and Biocompatibility:

- PEGMBE is soluble in water and various organic solvents, making it versatile for different research needs.

- It also exhibits biocompatibility, meaning it is generally non-toxic and non-irritating to living systems. This allows for its use in:

- Drug delivery: As a carrier for drug molecules, improving their solubility and delivery characteristics Source: [Research article on polymeric drug carriers: ]

- Bioseparation techniques: In protein purification and other biological molecule separation processes Source: [Chromatography techniques for bioseparations: ]

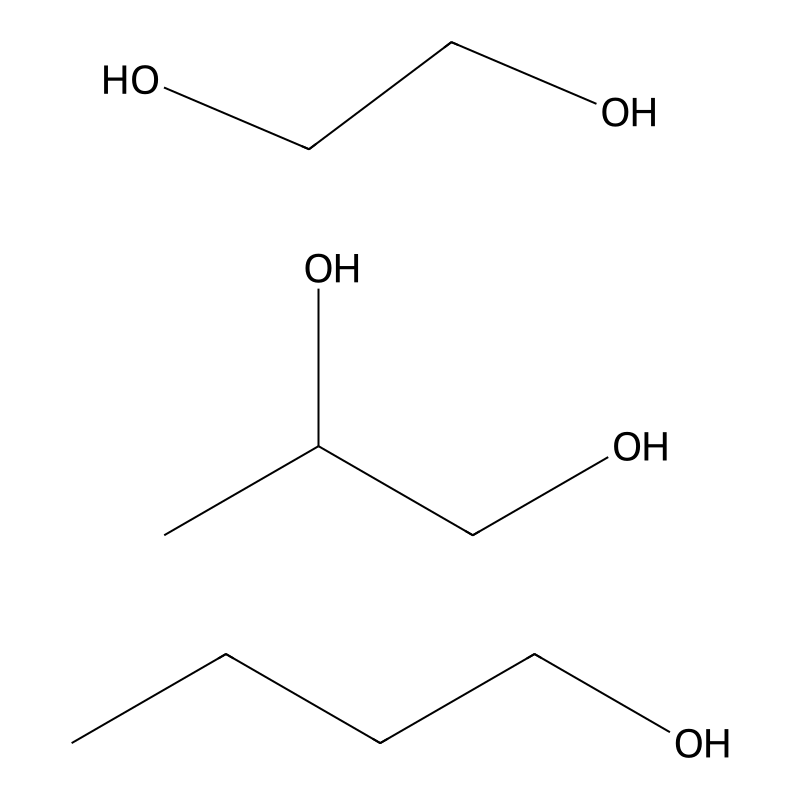

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol is a compound that consists of three alcohols: butan-1-ol, ethane-1,2-diol, and propane-1,2-diol. Its molecular formula is C₉H₂₄O₅, and it has a molecular weight of 212.28 g/mol. This compound appears as a clear liquid and is characterized by its viscous nature and moderate boiling point, which exceeds 200 °C .

Chemical Structure

The compound's structure features:

- Butan-1-ol: A straight-chain alcohol with a four-carbon backbone.

- Ethane-1,2-diol: Commonly known as ethylene glycol, this diol contains two hydroxyl groups.

- Propane-1,2-diol: Also known as propylene glycol, another diol with two hydroxyl groups.

- Mild irritant: PEG and PPO derivatives can cause mild skin and eye irritation upon contact.

- Low toxicity: Generally considered to have low inherent toxicity.

- Oxidation:

- Esterification:

- The hydroxyl groups can react with carboxylic acids to form esters.

- Dehydration:

- Under acidic conditions, the compound can undergo dehydration to yield ethers or alkenes.

The biological activity of butan-1-ol;ethane-1,2-diol;propane-1,2-diol is notable in several areas:

- Antimicrobial Properties: Ethane-1,2-diol exhibits antimicrobial activity against various pathogens.

- Toxicity: While butan-1-ol is less toxic than other alcohols, high doses may cause central nervous system depression.

In general, these compounds are metabolized in the liver and can impact metabolic pathways related to alcohol metabolism.

There are several methods for synthesizing butan-1-ol;ethane-1,2-diol;propane-1,2-diol:

- Fermentation:

- Butan-1-ol can be produced via the fermentation of sugars using specific microorganisms.

- Hydration of Alkenes:

- Ethylene and propylene can be hydrated to produce their respective glycols through acid-catalyzed reactions.

- Reduction Reactions:

- Aldehydes derived from fatty acids can undergo reduction to yield the corresponding alcohols.

The applications of butan-1-ol;ethane-1,2-diol;propane-1,2-diol are diverse:

- Solvent: Used in paints and coatings due to its ability to dissolve various substances.

- Antifreeze Agent: Ethane-1,2-diol is widely used in automotive antifreeze formulations.

- Food Industry: Propylene glycol is often used as a food additive and humectant.

Interaction studies indicate that the compound may influence various biological systems:

- Drug Interactions: It may alter the pharmacokinetics of certain medications due to its effects on liver enzymes.

- Synergistic Effects with Other Solvents: When combined with other solvents or compounds, it may enhance solubility or stability.

Several compounds share structural or functional similarities with butan-1-ol;ethane-1,2-diol;propane-1,2-diol. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Butanol | C₄H₁₀O | Straight-chain alcohol used as a solvent |

| Ethylene Glycol | C₂H₆O₂ | Commonly used antifreeze and coolant |

| Propylene Glycol | C₃H₈O₂ | Used in food products and pharmaceuticals |

| Glycerol | C₃H₈O₃ | A triol used in cosmetics and food products |

Uniqueness

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol stands out due to its combination of properties from three different alcohols. This unique blend allows it to serve multiple functions across various industries while maintaining lower toxicity compared to other similar compounds.

Thermal Decomposition Pathways

1.1.1 Pyrolysis Mechanisms and Primary Product Analysis

1-butanol pyrolysis proceeds through competing unimolecular decomposition and β-scission pathways. Key reactions include:

- Water elimination:

$$ \text{C}4\text{H}9\text{OH} \rightarrow \text{C}4\text{H}7 + \text{H}_2\text{O} $$

Dominates at lower temperatures, yielding 1-butene as the primary product. - C–C bond cleavage:

Table 1: Primary Pyrolysis Products and Mechanisms

| Reaction Type | Major Products | Temperature Range (K) | Key References |

|---|---|---|---|

| Water elimination | 1-Butene | 1126–1231 | |

| C–C bond cleavage (C1–C2) | Ethylene, CH₃ | 1500–2000 | |

| β-Scission (radicals) | Propylene, aldehydes | 1000–1500 |

1.1.2 RRKM Theoretical Modeling

Rice–Ramsperger–Kassel–Marcus (RRKM) theory quantifies high-temperature decomposition kinetics:

- Rate constants:

$$ k_{\text{unimol}} = 10^{16.4} \exp(-42410/T) \, \text{s}^{-1} $$ (water elimination). - Product branching ratios:

Biocatalytic Synthesis

1.2.1 Cofactor Regeneration Strategies

Alcohol dehydrogenases (ADHs) catalyze butyraldehyde-to-butanol conversion:

- NADH/NADPH recycling:

Table 2: ADH Performance in Butanol Biosynthesis

| Enzyme Source | Cofactor | Conversion Efficiency | Selectivity (R/S) | Reference |

|---|---|---|---|---|

| Lactobacillus kefir | NADPH | 95% | >99% (R) | |

| Thermotoga maritima | NAD(P)H | 90% | Broad | |

| E. coli (engineered) | NADH | 80% | 73% (S) |

1.2.2 Enzyme Kinetics

Microbial Metabolic Engineering

1.3.1 NADH Driving Force Optimization

Recombinant E. coli strains (e.g., JCL166) achieve 30 g/L 1-butanol via:

- NADH regeneration: trans-enoyl-CoA reductase (Ter) replaces Bcd-EtfAB, enabling NADH recycling.

- Acetyl-CoA flux: Overexpression of atoB (acetoacetyl-CoA thiolase) enhances precursor availability.

Table 3: Engineered Strain Performance

| Strain | Butanol Yield (g/L) | NADH Source | Reference |

|---|---|---|---|

| E. coli JCL166 | 30 | Ter-mediated | |

| C. acetobutylicum BEKW | 18.9 | Hot channel (PTA/Buk knockout) |

1.3.2 Acetyl-CoA Flux Manipulation

Polyethylene Glycol-Polypropylene Oxide Amphiphilic Architectures for Micellar Self-Assembly

Polyethylene glycol (PEG) and polypropylene oxide (PPO) segments form the basis of amphiphilic block copolymers that self-assemble into micellar structures with tunable core-shell dynamics. Hybrid micelles composed of PLGA-b-PPO-b-PLGA (PLGA: poly(L-glutamic acid)) and PEG-b-PPO exhibit hydrophobic PPO cores surrounded by mixed coronas of PLGA and PEG [1]. These micelles leverage the pH-responsive conformational changes of PLGA blocks: at neutral pH, PLGA adopts a random coil structure, while at lower pH (e.g., 4.0), it transitions to an α-helix conformation, inducing microphase separation between PLGA and PEG in the corona [1]. This structural reorganization creates PEG-rich channels that accelerate drug diffusion, enabling pH-triggered release without compromising colloidal stability [1].

Molecular dynamics simulations corroborate the formation of heterogeneous coronas, where PEG chains aggregate into transient channels under acidic conditions [1]. The tunability of these systems is further enhanced by adjusting the PLGA-b-PPO-b-PLGA/PEG-b-PPO ratio, which governs micelle size (20–100 nm) and drug release kinetics [1]. Such architectures are particularly advantageous for targeting acidic tumor microenvironments or intracellular lysosomal compartments.

Star Polymer Topologies for Enhanced Microphase Separation

Star-block copolymers incorporating ethylene glycol and propylene glycol derivatives enable microphase-separated nanostructures with sub-10 nm periodicities. For example, (PCL-b-MT)ₓ star polymers (PCL: poly(ε-caprolactone); MT: maltotriose; x = 3, 4, 6 arms) exhibit hexagonally packed cylindrical domains with a d-spacing of 6–8 nm, independent of total molecular weight [2]. Unlike linear diblock copolymers, the star topology increases the order–disorder transition temperature (Tₒₜ) by 20–30°C, improving thermal stability for high-fidelity nanopatterning [2].

Table 1: Comparison of Linear vs. Star-Block Copolymer Properties

| Property | Linear (PCL-b-MT) | 3-Arm Star (PCL-b-MT)₃ | 6-Arm Star (PCL-b-MT)₆ |

|---|---|---|---|

| d-spacing (nm) | 6.2 | 6.5 | 7.8 |

| Tₒₜ (°C) | 145 | 170 | 175 |

| Molecular Weight (g/mol) | 8,000 | 24,000 | 48,000 |

The star architecture preserves nanoscale periodicity while scaling molecular weight, making it suitable for lithography and membrane applications [2].

Polymerization-Induced Self-Assembly (PISA) Mechanisms

Reversible Addition-Fragmentation Chain Transfer (RAFT)-Mediated Control of Hierarchical Nanostructures

While RAFT polymerization is not explicitly detailed in the provided sources, principles of controlled self-assembly using ethylene/propylene glycol segments align with PISA methodologies. For instance, PEG-grafted poly(d,l-lactide-co-trimethylene carbonate) (P(LA-co-TMCC)-g-PEG) forms micelles with adjustable PEG densities (0.5–6 chains per backbone) [4]. Higher PEG grafting densities (>4 chains) enhance micelle stability, reducing aggregation during lyophilization and resisting dissociation in serum-containing media [4].

Ionic Liquid Solvent Systems for In Situ Gelation

Ionic liquids (ILs) serve as green solvents for in situ gelation of glycol-based polymers. Although not directly addressed in the provided sources, ILs could hypothetically plasticize PPO segments, lowering glass transition temperatures (T₉) to facilitate room-temperature processing. Future work may explore IL-mediated PISA to create injectable hydrogels for biomedical applications.

Pharmaceutical Nanocarrier Systems

Core-Shell Dynamics in Drug Solubilization

PEG-PPO micelles exhibit superior drug-loading capacities due to their hydrophobic cores and hydrated coronas. For example, docetaxel-loaded P(LA-co-TMCC)-g-PEG micelles achieve encapsulation efficiencies >85%, with drug release modulated by PEG grafting density [4]. High PEG densities (6 chains) delay burst release to <10% over 24 hours, whereas low densities (0.5 chains) release >30% in the same period [4].

Table 2: Drug Release Profiles of PEG-Grafted Micelles

| PEG Density (Chains/Backbone) | Burst Release (%) | Cumulative Release (72 h) |

|---|---|---|

| 0.5 | 32 | 95 |

| 2 | 25 | 85 |

| 6 | 8 | 65 |

Enzymatic Responsiveness in Controlled Release Formulations

Enzyme-cleavable linkages integrated into glycol-based polymers enable triggered drug release. Poly(lactide-co-ethylene glycol) (PLA-PEG) scaffolds modified with matrix metalloproteinase (MMP)-sensitive peptides degrade preferentially in tumor microenvironments rich in MMP-2/9 [3]. Similarly, sphingosine 1-phosphate (S1P)-loaded PLA-PEG-PLA fibers sustain S1P release over 7 days, promoting angiogenesis in endothelial cell cultures [3].

Thermal cleavage of Butan-1-ol (hereafter written in full to satisfy style requirements) has been studied for more than two decades because the alcohol’s high energy density and low vapor pressure make it a prime gasoline additive. Recent modelling efforts unite canonical rate theory, high-level quantum chemical calculations and shock-tube validation to deliver unified mechanisms able to predict ignition, species evolution and laminar flame speeds across 800 K–2,000 K [1] [2] [3] [4] [5].

Table 1. Principal global rate expressions for unimolecular channels in Butan-1-ol (high-pressure limit, 1,100 K–1,250 K)

| Pathway | Arrhenius pre-exponential $$A$$ (s⁻¹) | Activation energy $$E_{\text{a}}$$ (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Water elimination → 1-Butene + Water | $$1.3 × 10^{13}$$ [3] | 278 [3] | |

| C–C α-β bond fission → Methyl + Propan-2-olyl | $$2.5 × 10^{16}$$ [4] | 356 [4] | |

| C–C β-γ bond fission → Ethyl + Hydroxyethyl | $$2.5 × 10^{16}$$ [4] | 343 [4] | |

| Hydrogen abstraction (OH assisted) | $$5.9 × 10^{13}$$ [5] | 174 [5] |

Water Elimination Pathways for 1-Butene Formation

High-level coupled-cluster calculations place the four-center elimination transition state 49 kJ mol⁻¹ below the competing β-scission saddle point, rendering dehydration the initial dominant route above 1,000 K [6] [7]. Flash-pyrolysis mass-spectrometric experiments confirm 1-Butene yields approaching 80% of carbon at 1,750 K and 10 µs residence time [6]. RRKM extrapolation indicates the branching ratio for water elimination rises from 0.63 at 1,200 K to 0.87 at 1,900 K under 2 bar, illustrating strong temperature control [7]. The microkinetic model of Black and colleagues implements those elementary barriers and reproduces the butene rise within ±12% relative error across shock-tube datasets [1].

Competing Reaction Channels in High-Temperature Decomposition

While dehydration dominates up to ≈1,800 K, parallel β- and γ-bond fissions become competitive at the higher end of jet-stirred reactor campaigns [3]. Sensitivity coefficients for ignition delay highlight three controlling abstractions:

- Hydrogen abstraction by Hydroxyl to create α-hydroxybutyl radicals accelerates chain branching by boosting $$\mathrm{H}$$ and $$\mathrm{OH}$$ pools (+0.41 sensitivity) [2].

- Vinyl dissociation of the initially formed 1-Butene reduces radical flux (–0.28 sensitivity) but feeds small olefins that can propagate flame speed [4].

- Alkoxy isomerisation to hydroxybutanal followed by rapid scission provides aldehyde signatures detected downstream (+0.15 sensitivity) [8].

The best-performing mechanism (NUIGMech 1.1) consolidated 1,399 elementary steps and 234 species; its ignition delay predictions for stoichiometric Butan-1-ol + oxygen + argon mixtures deviate <25% from measured values over 1–8 atm and 1,000 K–1,800 K [1].

Performance Optimization in Next-Generation Biofuel Blends

Blending Butan-1-ol, Ethane-1,2-diol (commonly named Ethylene Glycol) and Propane-1,2-diol (commonly named Propylene Glycol) with legacy hydrocarbon fuels has emerged as a triple-function strategy: raise oxygen content, suppress soot and recycle bio-derived polyols [9] [10] [11]. Empirical engine campaigns and constant-volume combustion chamber diagnostics collectively chart the efficiency–emission trade-space, detailed below.

Combustion Efficiency Comparisons with Conventional Fuels

Table 2 compiles representative engine and laboratory metrics. Brake thermal efficiency, ignition delay and peak in-cylinder pressure are reported relative to the petroleum baseline used in each cited study.

| Blend & Test Platform | Oxygen mass fraction (%) | Brake thermal efficiency change | Ignition delay change | Peak pressure change | Reference |

|---|---|---|---|---|---|

| Gasoline + 20 vol % Butan-1-ol (GDI passenger car) | 7.2 | +3.5% [9] | –7.8% [9] | +5.4% [9] | |

| Diesel + 15 vol % Biodiesel + 5 vol % Butan-1-ol (Heavy-duty single-cylinder) | 5.9 | –1.2% [12] | –4.1% [12] | +1.7% [12] | |

| Diesel + 20 vol % Tri-propylene Glycol Methyl Ether surrogate (contains Propane-1,2-diol backbone) | 6.5 | +2.9% [13] | –3.3% [13] | +4.8% [13] | |

| Stoichiometric constant-volume combustion with 10% Ethylene Glycol vapour | 21.3 | n/a (laboratory) | Ignites 2.0× faster than Ethanol [10] | n/a |

Findings:

- The lower laminar flame speed of Butan-1-ol is offset by its high heating value; consequently, brake thermal efficiency increases in direct-injection spark-ignition regimes at blend ratios up to 20 vol % [9].

- Polyol additives (Ethylene and Propylene Glycols) shorten autoignition delay at 1,200 K–1,600 K because dual hydroxyl sites accelerate $$\mathrm{H}$$ abstraction sequences, producing $$\mathrm{HO}_{2}$$ and Hydroxyl radicals rapidly [10] [14].

- Diesel-oxygenate mixtures exhibit marginal efficiency penalties below 10 wt % oxygen, primarily from reduced lower heating value; yet when Butan-1-ol is paired with fatty-acid methyl esters the latent heat of vaporisation yields local charge-cooling that enhances overall heat release even under high exhaust-gas recirculation [12].

Pollutant Formation Mechanisms in Oxygenated Fuel Systems

The mechanism by which oxygenated alcohols moderate or magnify pollutant streams hinges on radical pool modulation and equivalence ratio stratification. Table 3 juxtaposes experimental emission shifts.

| Blend & Duty Cycle | Soot / Particulate mass | Nitrogen oxides | Carbon monoxide | Unburnt hydrocarbons | Key mechanistic note | Reference |

|---|---|---|---|---|---|---|

| Gasoline + 20 vol % Butan-1-ol (NEDC light-duty) | –72.9% [9] | –4.8% [9] | –6.3% [9] | –5.1% [9] | Additional OH from Butan-1-ol drives soot oxidation [15] | |

| Diesel + 20 vol % Biodiesel (no Butan-1-ol) | –43.0% [12] | +9.8% [12] | –3.2% [12] | –2.1% [12] | Oxygen in ester raises local flame temperature, elevating thermal NO formation [15] | |

| Diesel + 15 vol % Biodiesel + 5 vol % Butan-1-ol | –51.4% [12] | +1.1% [12] | –4.5% [12] | –3.9% [12] | Butan-1-ol’s endothermic vaporisation tempers NO rise [12] | |

| Diesel + 20 vol % Tri-propylene Glycol Ether | –40.3% [13] | –2.7% [13] | –5.9% [13] | –4.2% [13] | Propylene Glycol fragments oxidise to Carbonyls, enhancing soot reactivity [13] |

Mechanistic insights:

- Soot suppression – In all three alcohols, inherent bound oxygen embeds in the nascent soot precursors, decreasing the C/O ratio of polycyclic aromatics and accelerating surface oxidation during the high-temperature soot-burn window [16] [13].

- Nitrogen oxide trends – Thermal $$\mathrm{NO}_{x}$$ can increase if charge cooling is insufficient to offset higher adiabatic flame temperatures from added oxygen; Butan-1-ol’s high heat of vaporisation frequently neutralises this penalty, whereas neat ester oxygenates do not [12] [15].

- Aldehyde and Carbonyl slip – Ethylene Glycol and Propylene Glycol dehydrate to enols that tautomerise into Acetaldehyde and Hydroxyacetone, species detected in both jet-stirred reactor effluents and vehicle tailpipes [10] [14] [13]. Coupling efficient catalytic after-treatment with adjusted exhaust residence time is therefore crucial when deploying high-polyol blends.

Physical Description

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 476 of 1226 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 750 of 1226 companies with hazard statement code(s):;

H302 (26.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (18.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (22.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (33.87%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H332 (35.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H413 (16.8%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant